Pyribencarb

Content Navigation

CAS Number

Product Name

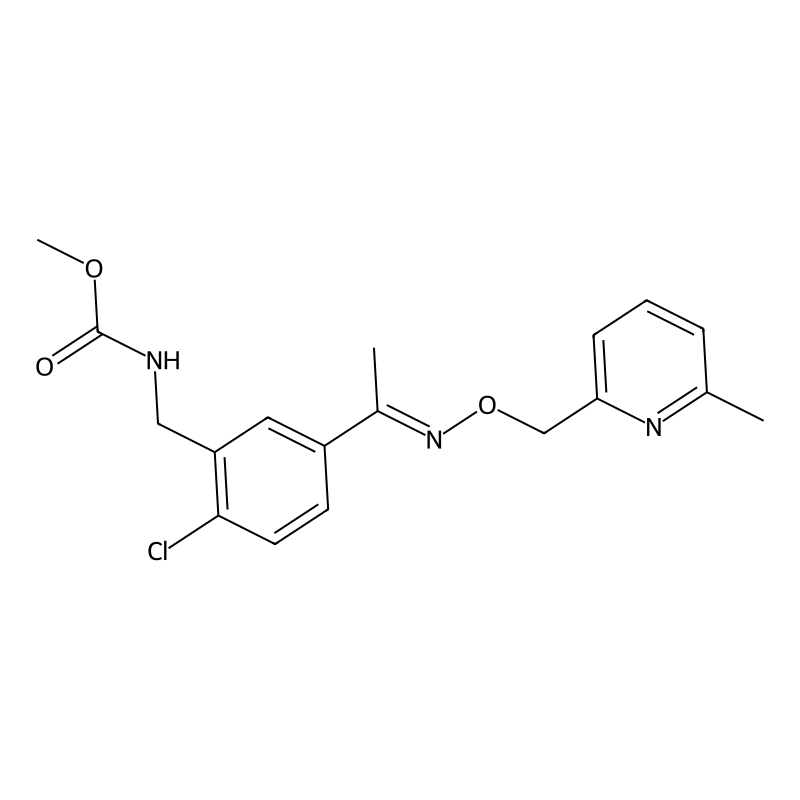

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Fungal Mechanisms of Action and Resistance

Mode of Action

Researchers are actively investigating the precise mode of action of pyribencarb in targeting specific fungal processes. Studies suggest it disrupts fungal cell wall synthesis by inhibiting the enzyme chitin synthase, a crucial component for fungal growth and development []. Understanding this mechanism can inform the development of novel fungicides and resistance management strategies.

Resistance Development

Pyribencarb, like many fungicides, faces the challenge of resistance development in fungal populations. Research explores the emergence of resistance mechanisms employed by fungi to evade the fungicidal effects of pyribencarb. This knowledge is crucial for anticipating and mitigating resistance issues in agricultural settings [].

Evaluation of Pyribencarb Efficacy and Environmental Impact

Efficacy Studies

Researchers continue to evaluate the efficacy of pyribencarb against various fungal pathogens affecting different crops and plants. This research helps determine its effectiveness in controlling specific diseases and identify potential limitations under varying environmental conditions [].

Environmental Impact Assessment

Studies assess the potential environmental impact of pyribencarb, including its persistence in soil and water, effects on non-target organisms, and potential for bioaccumulation. This research informs regulatory decisions and responsible agricultural practices [].

Pyribencarb is a novel fungicide classified as a benzylcarbamate-type compound, specifically effective against various plant pathogenic fungi. Its chemical structure is characterized by the IUPAC name methyl {2-chloro-5-[(E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl} carbamate, with a molecular formula of C₁₈H₂₀ClN₃O₃ and a molecular weight of 361.82 g/mol. Pyribencarb appears as a white powder, with a melting point of 95.0°C and low solubility in water (approximately 6.76×10³ µg/L at 20°C) .

Pyribencarb primarily functions as a Qo inhibitor, targeting the cytochrome b component of complex III in the electron transport chain of fungi. It exhibits uncompetitive inhibition regarding decylubiquinol in Botrytis cinerea, a common plant pathogen. The compound's inhibitory effects on succinate-cytochrome c reductase activities have been noted to be relatively weak compared to traditional strobilurin fungicides, indicating its unique selectivity and potential advantages in managing QoI-resistant strains of fungi .

Pyribencarb demonstrates significant antifungal activity against various pathogens, including:

- Botrytis cinerea (gray mold)

- Corynespora cassiicola (leaf spot)

- Sclerotinia sclerotiorum (stem rot)

Field experiments have shown that pyribencarb provides adequate control even in environments where QoI-resistant strains exist, making it a promising alternative to existing fungicides .

The synthesis of pyribencarb involves several steps:

- Formation of the Benzylcarbamate Framework: Starting materials undergo reactions to create the core benzylcarbamate structure.

- Introduction of Chlorine and Picoline Groups: Modifications are made to incorporate the chlorobenzyloxyimino ethyl group and picoline moiety, enhancing both fungicidal activity and physicochemical properties.

- Final Purification: The resultant compound is purified to obtain the final product with desired purity levels suitable for agricultural applications .

Pyribencarb is primarily utilized as a fungicide in agriculture, targeting various fungal diseases that affect crops. Its unique mode of action allows it to be effective against resistant strains, making it valuable for integrated pest management strategies. The compound's selectivity also suggests potential applications in protecting beneficial organisms while controlling harmful pathogens .

Studies have indicated that pyribencarb interacts selectively with specific enzymes in the electron transport chain, providing insights into its mechanism of action. Its lower toxicity towards non-target organisms compared to traditional fungicides is noteworthy, suggesting that it may offer environmental benefits while maintaining efficacy against target pathogens .

Pyribencarb can be compared with several other fungicides that share similar mechanisms or chemical structures:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Strobilurin | Strobilurin-type | Qo inhibition | Broad-spectrum activity but prone to resistance |

| Azoxystrobin | Strobilurin-type | Qo inhibition | Effective against many pathogens; resistance issues |

| Carbendazim | Benzimidazole-type | Inhibition of fungal cell division | Less selective; broader toxicity profile |

| Triazole | Triazole-type | Ergosterol biosynthesis inhibition | Target-specific; used mainly for systemic diseases |

Pyribencarb stands out due to its unique benzylcarbamate structure and its effectiveness against QoI-resistant strains, offering an advantageous profile for modern agricultural practices .

Pyribencarb functions as a potent inhibitor of mitochondrial complex III, specifically targeting the cytochrome bc₁ complex in fungal respiratory chains [1] [2] [3]. This benzylcarbamate-type fungicide demonstrates remarkable specificity for the cytochrome b subunit within complex III of the electron transport system [1] [2] [3]. The compound exhibits particularly strong activity against crucial plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum, establishing its effectiveness as a broad-spectrum antifungal agent [1] [2] [3].

The molecular target of pyribencarb resides within the cytochrome b component of complex III, where it interferes with the fundamental electron transfer processes essential for fungal cellular respiration [1] [2] [3]. Research demonstrates that pyribencarb potently inhibits succinate-cytochrome c reductase activities in Botrytis cinerea and Corynespora cassiicola, as well as decylubiquinol-cytochrome c reductase activity specifically in B. cinerea [1] [2] [3]. This dual inhibitory activity highlights the compound's comprehensive disruption of electron transport pathways within fungal mitochondria.

The interaction between pyribencarb and cytochrome bc₁ complex occurs through specific binding at the quinol oxidation site, resulting in the disruption of normal electron flow through the respiratory chain [1] [2] [3]. Studies utilizing isolated mitochondria from pathogenic fungi have confirmed that pyribencarb blocks mitochondrial electron transport by affecting the function of cytochrome bc₁, with the compound demonstrating inhibitory effects on both purified mitochondrial and bacterial bc₁ complexes [4]. The inhibition shows IC₅₀ values of 85.0 μM for bovine heart mitochondrial bc₁ and 69.2 μM for bacterial bc₁ from Rhodobacter sphaeroides, indicating consistent activity across species [4].

Comparative Analysis with Other Complex III Inhibitors

When compared to established complex III inhibitors, pyribencarb demonstrates unique characteristics that distinguish it from conventional strobilurin fungicides [1] [2] [3]. The inhibitory potency of pyribencarb on succinate-cytochrome c reductase activities of plants, rats, and carp is relatively weak compared with that of strobilurin fungicides, indicating superior selectivity for fungal targets [1] [2] [3]. This differential activity profile suggests that pyribencarb possesses enhanced selective toxicity, making it particularly valuable for agricultural applications where reduced mammalian toxicity is desired.

| Parameter | Pyribencarb | Strobilurin Fungicides |

|---|---|---|

| Target Selectivity | Higher selectivity vs mammals | Lower selectivity |

| Chemical Class | Benzylcarbamate | Methoxyacrylate/Methoxyiminoacetate |

| IC₅₀ (bovine bc₁) | 85.0 μM | 47.7 nM (azoxystrobin) |

| Resistance Profile | Moderate cross-resistance | High resistance potential |

Qo Site Binding Mechanism: Comparative Kinetics with Strobilurin Fungicides

Pyribencarb operates through binding at the quinol oxidation site (Qo site) of the cytochrome bc₁ complex, employing a mechanism that shares fundamental similarities with strobilurin fungicides while exhibiting distinct kinetic characteristics [1] [2] [3] [5]. The Qo site represents a critical junction in the mitochondrial electron transport chain where ubiquinol undergoes oxidation, releasing electrons that are subsequently channeled through two separate pathways to maintain cellular energy production [6] [7] [8].

The binding mechanism of pyribencarb at the Qo site demonstrates uncompetitive inhibition kinetics with respect to the substrate ubiquinol [1] [2] [3]. This kinetic profile indicates that pyribencarb binds preferentially to the enzyme-substrate complex rather than to the free enzyme, distinguishing it from competitive inhibitors that directly compete with substrate binding [9] [10] [11]. The substrate-dependent inhibition constant for pyribencarb has been calculated as 13 nM, reflecting the compound's high affinity for the bc₁ complex when substrate is present [1] [2] [3] [9] [10] [11].

Mechanistic Differences from Strobilurin Fungicides

While both pyribencarb and strobilurin fungicides target the same Qo site, their binding mechanisms and kinetic properties exhibit notable differences [1] [2] [3] [5]. Strobilurin fungicides typically function as competitive inhibitors, directly competing with ubiquinol for binding at the Qo site [5] [12]. In contrast, pyribencarb's uncompetitive mechanism suggests a more complex interaction pattern that may involve conformational changes in the enzyme-substrate complex [1] [2] [3].

The spectral analysis of pyribencarb binding reveals characteristic changes similar to those observed with Qo site inhibitors, including red shifts in the α- and β-bands of reduced bc₁ complexes [4]. These spectral changes indicate that pyribencarb binding affects cytochrome b hemes, with the difference spectrum showing a trough centered around 565 nm [4]. This spectral signature is comparable to that of myxothiazol, a well-characterized Qo site inhibitor, suggesting that pyribencarb binds in proximity to the bL heme and the Qo site [4].

| Kinetic Parameter | Pyribencarb | Strobilurin Fungicides |

|---|---|---|

| Inhibition Type | Uncompetitive | Competitive |

| Ki Value | 13 nM | Variable (nM range) |

| Substrate Interaction | Enzyme-substrate complex | Direct substrate competition |

| Spectral Changes | Red shift at 565 nm | Similar red shift pattern |

Molecular Interactions at the Qo Site

The Qo site architecture, formed by cytochrome b and the Rieske iron-sulfur protein, creates a sophisticated binding environment that accommodates various inhibitors while maintaining specificity for natural substrates [6] [7] [13]. The site contains the PEWY motif (Pro-Glu-Trp-Tyr) in the cytochrome b subunit, which plays a crucial role in quinol oxidation and inhibitor binding [6]. This motif exhibits evolutionary variations across different organisms, with PEWY being characteristic of mitochondria, α- and ε-Proteobacteria, and other specific phylogenetic groups [6].

Pyribencarb's interaction with the Qo site likely involves hydrogen bonding and hydrophobic interactions with key amino acid residues within the binding pocket [4]. The binding does not appear to interfere with subsequent antimycin A binding at the Qi site, confirming that pyribencarb specifically targets the Qo site rather than affecting the quinone reduction site [4]. This selectivity is crucial for understanding the compound's mechanism of action and its effects on the overall Q-cycle mechanism.

The iron-sulfur protein domain movement, which is essential for electron bifurcation at the Qo site, may be influenced by pyribencarb binding [14]. Studies suggest that Qo site inhibitors can be classified into two categories: Pm inhibitors that promote iron-sulfur protein mobility and Pf inhibitors that favor fixation of the iron-sulfur protein conformation [14]. The specific effects of pyribencarb on iron-sulfur protein positioning and mobility require further investigation to fully characterize its mechanism of action.

Respiratory Chain Disruption: Impact on ATP Synthesis and Fungal Apoptosis

The inhibition of cytochrome bc₁ complex by pyribencarb triggers a cascade of disruptions throughout the fungal respiratory chain, ultimately leading to compromised ATP synthesis and activation of cellular death pathways [1] [2] [3] [15] [16]. Complex III serves as a critical junction in the mitochondrial electron transport chain, linking the quinone pool with cytochrome c and facilitating proton translocation across the inner mitochondrial membrane [17] [7] [8]. When pyribencarb blocks electron flow at the Qo site, the entire downstream respiratory process becomes compromised.

Disruption of Electron Transport and Proton Pumping

The cytochrome bc₁ complex operates through the Q-cycle mechanism, which couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the mitochondrial membrane [8] [18]. Under normal conditions, the oxidation of one ubiquinol molecule results in the release of four protons to the positive side of the membrane and the reduction of two cytochrome c molecules [8]. This process generates the proton-motive force essential for ATP synthesis by the F₁F₀-ATP synthase complex [19] [20].

Pyribencarb disrupts this fundamental process by preventing ubiquinol oxidation at the Qo site, effectively blocking the bifurcated electron transfer that characterizes the Q-cycle mechanism [1] [2] [3] [14]. The bifurcation reaction normally directs one electron through the high-potential chain (via the iron-sulfur protein and cytochrome c₁) to cytochrome c, while the second electron travels through the low-potential chain (via hemes bL and bH) to the quinone reduction site [8] [14]. When pyribencarb inhibits this process, both electron pathways become non-functional, leading to a complete halt in complex III-mediated electron transport.

| Respiratory Process | Normal Function | Effect of Pyribencarb Inhibition |

|---|---|---|

| Ubiquinol Oxidation | QH₂ → Q + 2H⁺ + 2e⁻ | Completely blocked |

| Electron Bifurcation | Two separate electron pathways | Both pathways disrupted |

| Proton Translocation | 4H⁺ per QH₂ oxidized | Eliminated |

| Cytochrome c Reduction | 2 cyt c per QH₂ | Prevented |

| Proton-Motive Force | Maintained gradient | Rapidly dissipated |

Impairment of ATP Synthesis

The disruption of proton translocation by pyribencarb directly impacts ATP synthesis, as the F₁F₀-ATP synthase depends on the proton-motive force generated by the respiratory complexes [15] [19] [20]. The ATP synthase utilizes the electrochemical gradient created by proton pumping to drive the phosphorylation of ADP to ATP [15] [19]. When complex III function is compromised, the proton gradient across the inner mitochondrial membrane rapidly dissipates, rendering ATP synthesis inefficient or impossible.

Studies on mitochondrial respiratory chain function demonstrate that the energy required for phosphorylation of ADP to ATP is approximately 7.3 kcal/mol, while electron transport from NADH to oxygen normally yields 52.58 kcal, sufficient to produce three ATP molecules [15]. However, when pyribencarb blocks complex III, this energy conversion becomes unavailable, forcing fungi to rely on less efficient anaerobic pathways for energy production [16]. The resulting ATP depletion severely compromises cellular processes that require high energy inputs, including protein synthesis, active transport, and maintenance of cellular structure.

Research on respiratory chain inhibition in fungal pathogens reveals that the loss of oxidative phosphorylation capacity has profound effects on fungal growth and survival [16]. In Aspergillus fumigatus, disruption of mitochondrial respiration leads to growth impairment in both normoxic and hypoxic conditions, demonstrating the critical importance of functional electron transport for fungal viability [16]. Similar effects are observed in Botrytis cinerea when exposed to pyribencarb, where the compound's inhibition of complex III results in rapid growth arrest and eventual cell death [1] [2] [3].

Induction of Fungal Apoptosis Pathways

The respiratory chain disruption caused by pyribencarb not only impairs ATP synthesis but also triggers programmed cell death pathways in fungi [21] [22] [23]. Mitochondrial dysfunction, particularly when involving complex III inhibition, can activate apoptosis-like processes through multiple mechanisms, including reactive oxygen species generation, calcium dysregulation, and activation of apoptosis-inducing factors [21] [22].

Complex III represents one of the primary sites of reactive oxygen species production within mitochondria [24] [16]. Under normal conditions, the complex maintains tight control over electron flow to minimize superoxide formation [7]. However, when pyribencarb disrupts normal electron transport, the resulting accumulation of reduced electron carriers can lead to increased reactive oxygen species production through side reactions [25]. These reactive species can damage cellular components and trigger apoptotic pathways as a protective mechanism.

The apoptosis-inducing factor (AIF) pathway appears particularly relevant to fungal cell death following respiratory chain inhibition [21] [23]. AIF normally resides in mitochondria and participates in electron transport, but under stress conditions, it can be released to the cytoplasm where it promotes programmed cell death [21]. Studies in various fungal species demonstrate that deletion of AIF genes can protect cells from certain stress-induced death, highlighting the importance of this pathway in fungal apoptosis [23].

Calcium homeostasis also plays a crucial role in fungal apoptosis triggered by respiratory chain disruption [22]. The mitochondrial membrane potential, which depends on functional electron transport, is essential for calcium sequestration by mitochondria [22]. When pyribencarb compromises this potential, calcium regulation becomes disturbed, potentially activating calcium-dependent apoptotic pathways [22]. This calcium redistribution between the extracellular space, cytoplasm, and intracellular storage organelles appears pivotal for programmed cell death in fungi [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types